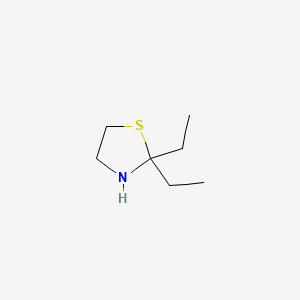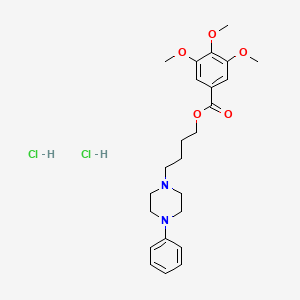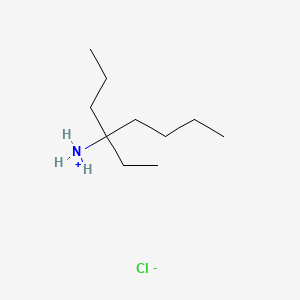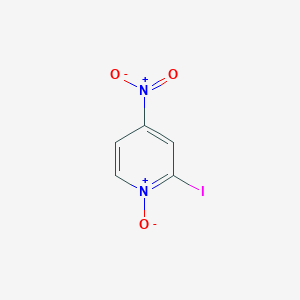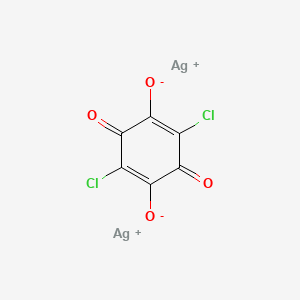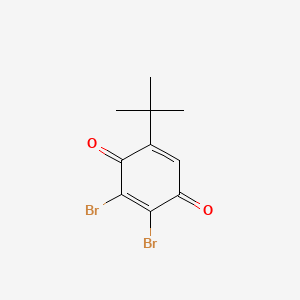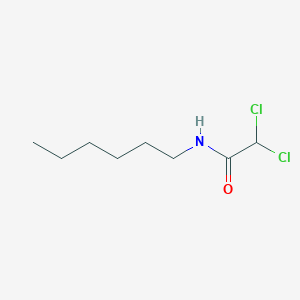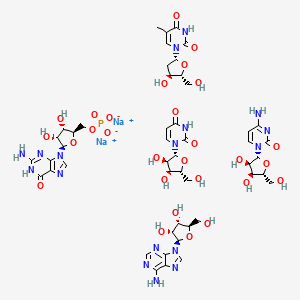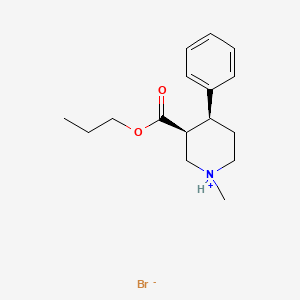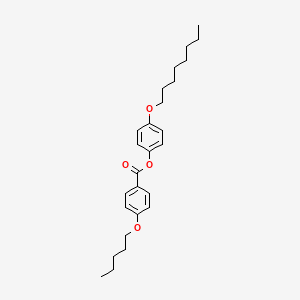
3,4-Heptanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Heptanediol is an organic compound with the molecular formula C7H16O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a heptane backbone. This compound is known for its versatility in various chemical reactions and applications in different fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
There are two primary methods for synthesizing 3,4-Heptanediol:
-
Chloroheptane Method
Step 1 Hydrolysis of Chloroheptane: Chloroheptane is mixed with aqueous sodium hydroxide solution and heated under reflux to produce sodium heptanol and sodium chloride.
Step 2 Acidification of Sodium Heptanol: Sodium heptanol is acidified with hydrochloric acid to produce heptanol and sodium chloride.
Step 3 Reduction of Heptanol: Heptanol is reduced with hydrogen to produce this compound.
-
Heptanoic Acid Method
Step 1 Reaction between Heptanoic Acid and Formaldehyde: Heptanoic acid is mixed with formaldehyde and heated to produce heptanal.
Step 2 Hydrogenation Reduction of Heptanal: Heptanal is reacted with hydrogen in the presence of a catalyst to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves the chloroheptane method due to its efficiency and cost-effectiveness. The process requires careful control of reaction temperature and time, selection of suitable catalysts, and prevention of side reactions to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Heptanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Halides or esters
Applications De Recherche Scientifique
3,4-Heptanediol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the synthesis of biologically active molecules and as a solvent in biochemical reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of plasticizers, stabilizers, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 3,4-Heptanediol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. This property makes this compound a valuable intermediate in chemical synthesis and a potential candidate for drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Butanediol: A shorter chain diol with similar reactivity but different physical properties.
1,6-Hexanediol: A longer chain diol with similar applications in polymer chemistry and industrial production.
1,7-Heptanediol: An isomer of 3,4-Heptanediol with different structural properties
Uniqueness of this compound
This compound is unique due to its specific placement of hydroxyl groups on the heptane backbone, which imparts distinct reactivity and physical properties compared to its isomers and other diols. This uniqueness makes it particularly valuable in specialized applications where specific reactivity and properties are required .
Propriétés
Numéro CAS |
62593-33-3 |
|---|---|
Formule moléculaire |
C7H16O2 |
Poids moléculaire |
132.20 g/mol |
Nom IUPAC |
heptane-3,4-diol |
InChI |
InChI=1S/C7H16O2/c1-3-5-7(9)6(8)4-2/h6-9H,3-5H2,1-2H3 |
Clé InChI |
ZNZZFXONMYVVGZ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C(CC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


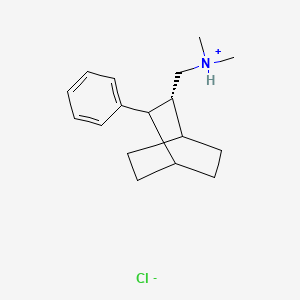

![5-Azido-2-[(4-methoxyphenyl)amino]benzoic acid](/img/structure/B13757470.png)
